molecular formula C15H17N3O2 B7589004 1-[(2-methylpyrazol-3-yl)methyl]-3,4-dihydro-2H-quinoline-5-carboxylic acid

1-[(2-methylpyrazol-3-yl)methyl]-3,4-dihydro-2H-quinoline-5-carboxylic acid

Cat. No. B7589004
M. Wt: 271.31 g/mol
InChI Key: RVCHJZDSBWKHHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-methylpyrazol-3-yl)methyl]-3,4-dihydro-2H-quinoline-5-carboxylic acid is a novel small molecule that has recently gained attention in scientific research. This compound has shown promising results in various studies, making it a subject of interest for researchers.

Mechanism of Action

The exact mechanism of action of 1-[(2-methylpyrazol-3-yl)methyl]-3,4-dihydro-2H-quinoline-5-carboxylic acid is not fully understood. However, it has been suggested that it may work by inhibiting certain enzymes involved in the progression of cancer and neurodegenerative diseases. It may also work by reducing oxidative stress and inflammation in the body.
Biochemical and Physiological Effects:
Studies have shown that 1-[(2-methylpyrazol-3-yl)methyl]-3,4-dihydro-2H-quinoline-5-carboxylic acid has various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce amyloid-beta accumulation in the brain (a hallmark of Alzheimer's disease), and protect dopaminergic neurons (a type of nerve cell) in the brain (which are affected in Parkinson's disease).

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[(2-methylpyrazol-3-yl)methyl]-3,4-dihydro-2H-quinoline-5-carboxylic acid in lab experiments is its ability to selectively target certain enzymes and pathways involved in disease progression. However, one of the limitations is that its exact mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the study of 1-[(2-methylpyrazol-3-yl)methyl]-3,4-dihydro-2H-quinoline-5-carboxylic acid. One direction is to further investigate its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to optimize its use in lab experiments by understanding its exact mechanism of action. Additionally, future studies may explore the potential use of 1-[(2-methylpyrazol-3-yl)methyl]-3,4-dihydro-2H-quinoline-5-carboxylic acid in other diseases and conditions.

Synthesis Methods

The synthesis of 1-[(2-methylpyrazol-3-yl)methyl]-3,4-dihydro-2H-quinoline-5-carboxylic acid involves a multi-step process. The first step involves the condensation of 2-methylpyrazole with 3,4-dihydroquinoline-5-carbaldehyde. The resulting compound is then reduced with sodium borohydride to obtain 1-[(2-methylpyrazol-3-yl)methyl]-3,4-dihydro-2H-quinoline-5-methanol. The final step involves the oxidation of the methanol group to obtain 1-[(2-methylpyrazol-3-yl)methyl]-3,4-dihydro-2H-quinoline-5-carboxylic acid.

Scientific Research Applications

1-[(2-methylpyrazol-3-yl)methyl]-3,4-dihydro-2H-quinoline-5-carboxylic acid has shown promising results in various scientific research applications. It has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its anti-inflammatory and antioxidant properties.

properties

IUPAC Name

1-[(2-methylpyrazol-3-yl)methyl]-3,4-dihydro-2H-quinoline-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-17-11(7-8-16-17)10-18-9-3-5-12-13(15(19)20)4-2-6-14(12)18/h2,4,6-8H,3,5,9-10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVCHJZDSBWKHHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CN2CCCC3=C(C=CC=C32)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-methylpyrazol-3-yl)methyl]-3,4-dihydro-2H-quinoline-5-carboxylic acid

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